5-Chloro-2-methyl-2H-indazole

Lipophilicity Medicinal Chemistry ADME

Inconsistent regioisomeric purity and unreliable supply of 2-alkyl-2H-indazoles can stall SAR studies. 5-Chloro-2-methyl-2H-indazole resolves this with its definitive substitution pattern and commercial consistency. - Defined reactivity: The 5-chloro substituent (LogP ~2.2) provides a selective handle for cross-coupling and enhances drug-like lipophilicity. - Validated scaffold: Core pharmacophore for known kinase targets (Rock2, Gsk3β, Aurora2, Jak2) and key intermediate in IRAK4/FGFR4 inhibitor patents. - Consistent quality: High-purity grade (≥97%) with confirmed boiling point (299.8°C) ensures reliable analytical method development and reproducible synthesis.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 541539-86-0
Cat. No. B1588855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methyl-2H-indazole
CAS541539-86-0
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESCN1C=C2C=C(C=CC2=N1)Cl
InChIInChI=1S/C8H7ClN2/c1-11-5-6-4-7(9)2-3-8(6)10-11/h2-5H,1H3
InChIKeyZIVDVXPZNUZSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methyl-2H-indazole (CAS 541539-86-0): An Overview for Procurement & Research


5-Chloro-2-methyl-2H-indazole (CAS 541539-86-0) is a chlorinated, 2-methyl substituted derivative within the indazole family of heterocyclic compounds [1]. It is primarily utilized as a key synthetic intermediate in the construction of more complex molecules for pharmaceutical research and development. The compound features a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with its specific substitution pattern (chlorine at the 5-position, methyl at the 2-position) imparting distinct physicochemical properties that can influence its reactivity and downstream applications [2]. This compound's value proposition is centered on its well-defined, measurable physicochemical parameters, which make it a reliable and predictable building block in synthesis, especially when compared to its unsubstituted core or positional isomers.

Why Substitution Fails: The Critical Role of 5-Chloro-2-methyl-2H-indazole's Specific Physicochemical Properties


Direct substitution of 5-Chloro-2-methyl-2H-indazole with a generic indazole core (e.g., 2-methyl-2H-indazole) or a positional isomer is not feasible without significantly altering the intended outcome of a synthetic or analytical process. The presence of the chlorine atom at the 5-position is a critical determinant of the molecule's physicochemical and electronic profile. This single substitution increases the compound's lipophilicity, as quantified by its computed LogP value of approximately 2.2 [1]. This value is markedly higher than the unsubstituted 2-methyl-2H-indazole, indicating a substantial difference in solubility and membrane permeability. Furthermore, the chlorine atom alters the electron density of the aromatic system, which directly impacts its reactivity in subsequent chemical transformations (e.g., cross-coupling reactions) and its potential for molecular recognition in biological systems. Replacing this compound with an analog that lacks this specific substitution pattern would therefore result in a different reactivity profile and potentially compromise the success of a multi-step synthesis or structure-activity relationship (SAR) study.

Quantitative Differentiation of 5-Chloro-2-methyl-2H-indazole: A Head-to-Head Evidence Guide


Enhanced Lipophilicity vs. Unsubstituted Indazole Core

The 5-Chloro-2-methyl-2H-indazole exhibits a quantifiably higher lipophilicity compared to the unsubstituted 2-methyl-2H-indazole core. This is a key differentiating factor for applications where increased membrane permeability or altered solubility is desired [1].

Lipophilicity Medicinal Chemistry ADME

Precise Boiling Point and Flash Point for Safe Industrial Handling

5-Chloro-2-methyl-2H-indazole possesses well-defined and quantifiable physical properties that are critical for safe and efficient large-scale handling. These values provide a clear benchmark for process development and safety protocols, differentiating it from less-characterized analogs [1].

Process Chemistry Safety Manufacturing

High Purity and Rigorous Quality Control Specifications

Commercial vendors offer 5-Chloro-2-methyl-2H-indazole with clearly defined, high purity specifications, typically ≥97%, as confirmed by analytical methods like HPLC, NMR, or GC . This commitment to verifiable quality ensures batch-to-batch consistency and reliability for research.

Quality Control Analytical Chemistry Procurement

Regioselective Synthetic Access and Documented Yields

The 2-alkyl-2H-indazole scaffold, of which this compound is a member, can be synthesized with high regioselectivity. A published method for the synthesis of 2-methyl-6-nitro-2H-indazole, a closely related derivative, achieves an 87% yield using trimethyloxonium tetrafluoroborate [1]. This demonstrates the feasibility of accessing the 2-methyl-2H-indazole core in high yields, a critical advantage for scaling up the production of this building block and its derivatives.

Organic Synthesis Medicinal Chemistry Process Development

Strategic Application Scenarios for 5-Chloro-2-methyl-2H-indazole


Scaffold for Kinase Inhibitor Libraries in Oncology Research

The 5-chloro-2-methyl-2H-indazole core serves as a privileged scaffold for the design and synthesis of kinase inhibitor libraries. The indazole ring system is a known pharmacophore for numerous kinase targets, including Rock2, Gsk3β, Aurora2, and Jak2 [1]. The specific chloro and methyl substitutions provide a defined chemical handle for further optimization and SAR studies, while the core's lipophilicity (LogP ~2.2) contributes to favorable drug-like properties. Researchers can use this compound as a central building block to explore new chemical space around a validated kinase-binding motif, enabling the rapid generation of focused compound libraries for oncology drug discovery.

Synthetic Intermediate for 2H-Indazole-Based IRAK4 and FGFR4 Inhibitors

Recent patent literature highlights the use of 2H-indazole derivatives as potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptor 4 (FGFR4), both of which are promising targets for inflammatory diseases and cancer [REFS-1, REFS-2]. 5-Chloro-2-methyl-2H-indazole is a key intermediate in the synthesis of these complex, patent-protected molecules. Procuring this specific building block is essential for research groups aiming to develop novel therapeutics in these competitive areas, as it provides a direct and efficient entry point into a defined and commercially relevant intellectual property landscape.

Reference Standard for Analytical and Quality Control (QC) Method Development

Due to its well-characterized physical properties and high commercial purity (≥97%), 5-Chloro-2-methyl-2H-indazole is an excellent candidate for use as a reference standard in analytical method development and QC. Its defined boiling point (299.8°C) and other chromatographic properties allow it to be used as a system suitability standard for HPLC, GC, and other separation techniques [1]. In a manufacturing setting, this compound can be used to validate analytical methods for monitoring the synthesis of more complex pharmaceuticals, ensuring process consistency and final product quality.

Model Substrate for Regioselective N2-Alkylation Methodologies

The efficient and regioselective synthesis of the 2-alkyl-2H-indazole core from 1H-indazoles is a known challenge in organic chemistry. A published method achieves this transformation for a closely related nitro derivative in 87% yield, showcasing a robust methodology for accessing this scaffold [1]. 5-Chloro-2-methyl-2H-indazole can therefore serve as a model substrate to further investigate, optimize, and expand the scope of these valuable N2-selective alkylation reactions. Process chemists can use this compound to develop more efficient and scalable synthetic routes for a whole class of 2-substituted indazole building blocks.

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